1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
1-Benzyl-2-phenyl-1H-pyrrol-3(2H)-one is an organic compound that belongs to the class of pyrrolones Pyrrolones are heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-phenyl-1H-pyrrol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenylacetic acid derivatives under acidic or basic conditions to form the pyrrolone ring. The reaction conditions may vary, but typically involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1-Benzyl-2-phenyl-1H-pyrrol-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-phenyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of substituted pyrrolone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-phenyl-1H-pyrrol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-phenyl-1H-pyrrole: Similar structure but lacks the oxygen atom in the ring.
2-Phenyl-1H-pyrrol-3(2H)-one: Similar structure but without the benzyl group.
1-Benzyl-1H-pyrrol-3(2H)-one: Similar structure but lacks the phenyl group.
Uniqueness
1-Benzyl-2-phenyl-1H-pyrrol-3(2H)-one is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other pyrrolone derivatives.
Properties
CAS No. |
118060-73-4 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-benzyl-2-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C17H15NO/c19-16-11-12-18(13-14-7-3-1-4-8-14)17(16)15-9-5-2-6-10-15/h1-12,17H,13H2 |
InChI Key |
GHDAAJURUQGMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C2C3=CC=CC=C3 |
Origin of Product |
United States |
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